molecular formula C7H5BrN2 B1375813 6-Bromo-3-methylpicolinonitrile CAS No. 1379335-87-1

6-Bromo-3-methylpicolinonitrile

Cat. No.: B1375813
CAS No.: 1379335-87-1
M. Wt: 197.03 g/mol
InChI Key: FGVHKABWIDIKRG-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpicolinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of picolinonitrile, where a bromine atom is substituted at the 6th position and a methyl group at the 3rd position of the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylpicolinonitrile typically involves the bromination of 3-methylpicolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted picolinonitriles.

    Coupling: Formation of biaryl derivatives.

    Reduction: Formation of 3-methyl-6-aminopyridine derivatives.

Scientific Research Applications

6-Bromo-3-methylpicolinonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of new therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylpicolinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpicolinonitrile: Lacks the bromine substitution, resulting in different reactivity and applications.

    6-Chloro-3-methylpicolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    3-Bromo-6-methylpicolinonitrile: Isomer with different substitution pattern, affecting its reactivity and applications.

Uniqueness

6-Bromo-3-methylpicolinonitrile is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The presence of the bromine atom enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVHKABWIDIKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856867
Record name 6-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379335-87-1
Record name 6-Bromo-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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